Syringic Acid
Description
Overview of Syringic Acid as a Phenolic Compound in Research Contexts
This compound (SA), chemically known as 4-hydroxy-3,5-dimethoxybenzoic acid, is a naturally occurring phenolic compound that is a subject of considerable interest in the scientific community. ffhdj.comnih.gov As a derivative of hydroxybenzoic acid, its structure is characterized by a benzene ring substituted with a hydroxyl group, a carboxylic acid group, and two methoxy (B1213986) groups at the 3 and 5 positions. ffhdj.comffhdj.com These methoxy groups are considered crucial for its wide-ranging therapeutic properties. ffhdj.comffhdj.comnih.gov
In academic research, this compound is investigated for its diverse pharmacological activities. ffhdj.com Its potent antioxidant and anti-inflammatory effects are a primary focus of many studies. ffhdj.comfrontiersin.org Research has demonstrated a variety of other potential properties, including antidiabetic, anticancer, antimicrobial, neuroprotective, hepatoprotective, and cardioprotective activities. ffhdj.comffhdj.comnih.gov The compound's ability to act as an effective free radical scavenger is a key aspect of its antioxidant capacity. ffhdj.comnih.gov
| Pharmacological Property | Observed Effects in Research Models |
|---|---|
| Antioxidant | Scavenges free radicals and mitigates oxidative stress markers. ffhdj.comnih.gov |
| Anti-inflammatory | Modulates inflammatory pathways and downregulates key mediators like NF-κB. ffhdj.comfrontiersin.org |
| Antidiabetic | May influence insulin (B600854) release and enhance glucose utilization. ffhdj.com Potentially ameliorates glycoprotein (B1211001) component abnormalities in experimental diabetes. researchgate.net |
| Anticancer | Shows potential in inhibiting the growth and proliferation of cancer cells and triggering apoptosis. ffhdj.commdpi.com |
| Neuroprotective | Demonstrates protective effects in models of neuronal injury. ffhdj.comfrontiersin.org |
| Hepatoprotective | Exhibits protective effects against liver damage in experimental models. ffhdj.comnih.gov |
| Cardioprotective | Shows potential as a cardioprotective compound due to its antioxidant and anti-inflammatory attributes. ffhdj.com |
| Antimicrobial | Exhibits antibacterial effects against both Gram-negative and Gram-positive bacteria. ffhdj.com |
Significance of this compound in Phytochemical Research
In the field of phytochemical research, this compound holds considerable significance due to its widespread distribution in the plant kingdom and its inherent bioactive properties. ffhdj.commdpi.com It is recognized as a prominent phenolic acid found in numerous fruits, vegetables, and other plants. ffhdj.comnih.gov
The biosynthesis of this compound in plants occurs through the shikimate pathway, a series of enzymatic reactions that begins with the amino acid phenylalanine and culminates in the methylation of sinapic acid. nih.govnih.gov Its presence in plants is not only relevant for its potential health benefits in humans but also for its role in plant physiology, including acting as a signaling molecule in interactions between plants and bacteria and contributing to plant defense mechanisms. nih.gov
Current Research Landscape and Future Directions for this compound Studies
The current landscape of this compound research is vibrant, with a strong focus on its potential applications in addressing complex health issues, often referred to as civilization diseases. nih.govmdpi.com Numerous in vitro and in vivo studies are actively investigating its impact on metabolic risk factors and its effects on oxidative stress and inflammation parameters. mdpi.comnih.gov A significant area of current research is the elucidation of the molecular mechanisms that underlie its bioactivity, including its ability to modulate critical signaling pathways such as KEAP1/NRF2 and NF-κB. frontiersin.org
Looking ahead, the scientific community has identified several key directions for future research. There is a clear need for more extensive clinical trials to rigorously evaluate the efficacy, safety profile, and pharmacokinetic properties of this compound in humans. frontiersin.orgnih.gov Future studies will likely focus on optimizing potential therapeutic applications and exploring possible synergistic effects when used in combination with other compounds. frontiersin.org Beyond its biomedical potential, the industrial applications of this compound, for instance in bioremediation and as a component of dental resins, represent another promising avenue for future investigation. nih.govresearchgate.netmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C9H10O5/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,10H,1-2H3,(H,11,12) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSVCTWVEWCHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64887-60-1 (copper(+2)[1:1] salt) | |
| Record name | Syringic acid | |
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DSSTOX Substance ID |
DTXSID0060191 | |
| Record name | Syringic acid | |
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Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | 3,5-Dimethoxy-4-hydroxybenzoic acid | |
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| Record name | Syringic acid | |
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Boiling Point |
440.00 °C. @ 760.00 mm Hg | |
| Record name | Syringic acid | |
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Vapor Pressure |
0.00000291 [mmHg] | |
| Record name | 3,5-Dimethoxy-4-hydroxybenzoic acid | |
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CAS No. |
530-57-4 | |
| Record name | Syringic acid | |
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| Record name | Syringic acid | |
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| Record name | SYRINGIC ACID | |
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| Record name | Benzoic acid, 4-hydroxy-3,5-dimethoxy- | |
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| Record name | Syringic acid | |
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| Record name | 4-hydroxy-3,5-dimethoxybenzoic acid | |
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| Record name | SYRINGIC ACID | |
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| Record name | Syringic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
206 - 209 °C | |
| Record name | Syringic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Natural Occurrence of Syringic Acid
Biosynthetic Pathways of Syringic Acid in Plants
The journey from basic metabolites to this compound involves a cascade of enzymatic reactions that sequentially modify a core molecular structure. This process begins with the shikimic acid pathway, which provides the essential aromatic precursor, and continues through the phenylpropanoid pathway, where further modifications lead to the final this compound molecule.
Shikimic Acid Pathway Integration in this compound Biosynthesis
The shikimic acid pathway is a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. researchgate.netwikipedia.org This seven-step pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. researchgate.netslideshare.net Through a series of enzymatic transformations, this pathway yields chorismate, a crucial branch-point intermediate. wikipedia.orgslideshare.net
Chorismate then serves as the substrate for the synthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. wikipedia.orgslideshare.net For the biosynthesis of this compound, L-phenylalanine is the key precursor that bridges the shikimic acid pathway to the phenylpropanoid pathway. researchgate.netffhdj.com The production of phenylalanine from chorismate marks the exit from the primary shikimic acid pathway and the entry into the specialized metabolism of phenylpropanoids. slideshare.netslideshare.net
Phenylpropanoid Pathway and this compound Precursors
The phenylpropanoid pathway is responsible for the synthesis of a vast array of plant secondary metabolites characterized by a C6-C3 carbon skeleton. wikipedia.org This pathway begins with the deamination of L-phenylalanine to form cinnamic acid. ffhdj.comwikipedia.org A series of subsequent enzymatic hydroxylation and methylation reactions transform cinnamic acid into various hydroxycinnamic acids. wikipedia.org
The direct precursor to this compound is sinapic acid. ffhdj.comresearchgate.net The biosynthetic route to sinapic acid typically proceeds through the following key intermediates: p-coumaric acid, caffeic acid, and ferulic acid. ffhdj.comwikipedia.org Each of these intermediates represents a step in the sequential modification of the phenyl ring, ultimately leading to the specific substitution pattern found in sinapic acid. The conversion of sinapic acid to this compound is the final step in this biosynthetic sequence. researchgate.net
Enzymatic Transformations in this compound Synthesis: Key Enzymes and Reaction Mechanisms
The conversion of precursors along the phenylpropanoid pathway to this compound is catalyzed by a specific set of enzymes. Each enzyme plays a critical role in the precise modification of the substrate, ensuring the correct chemical structure is achieved at each step.
Following the formation of cinnamic acid, Cinnamate 4-Hydroxylase (C4H) catalyzes the next critical step. C4H is a cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the para-position (C4) of the phenyl ring of cinnamic acid, yielding p-coumaric acid. ffhdj.comnih.govtaylorandfrancis.com This hydroxylation reaction is essential for the subsequent modifications that will occur on the aromatic ring, setting the stage for the formation of more complex hydroxycinnamic acids. nih.gov
The pathway continues from p-coumaric acid to ferulic acid. Ferulic acid is then hydroxylated at the C5 position by the enzyme ferulate-5-hydroxylase to produce 5-hydroxyferulic acid. ffhdj.comwikipedia.org This step is a critical branch point leading towards the synthesis of syringyl lignin (B12514952) and other sinapic acid-derived compounds.
Following this hydroxylation, O-methyltransferases (OMTs) play a pivotal role. These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups on the aromatic ring. Specifically, an OMT acts on 5-hydroxyferulic acid to methylate the hydroxyl group at the C5 position, resulting in the formation of sinapic acid. ffhdj.com Finally, sinapic acid is converted to this compound, a reaction that can be facilitated by certain microorganisms. researchgate.netjst.go.jpnih.gov
Natural Occurrence of this compound
This compound is widely distributed in the plant kingdom and has been identified in various fruits, vegetables, grains, and medicinal herbs. mdpi.comffhdj.com Its presence contributes to the chemical composition and potential biological properties of these plants. The concentration of this compound can vary significantly between different plant species and even within different parts of the same plant.
Below is a data table summarizing the occurrence of this compound in a selection of plants.
| Plant Family | Plant Species | Common Name | Plant Part | This compound Content (mg/g DW) |
| Asteraceae | Calendula officinalis | Marigold | Flowers | High |
| Asteraceae | Stachys byzantina | Lamb's Ear | Leaves | 0.782 - 5.078 nih.gov |
| Lamiaceae | Mentha x piperita | Peppermint | - | - |
| Lamiaceae | Origanum vulgare | Oregano | - | - |
| Lamiaceae | Rosmarinus officinalis | Rosemary | - | - |
| Rosaceae | Potentilla recta | Sulphur Cinquefoil | Leaves | - |
| Oleaceae | Olea europaea | Olive | Fruit | High mdpi.com |
| Arecaceae | Phoenix dactylifera | Date Palm | Fruit | 2.45 mg/100g FW phenol-explorer.eu |
| Juglandaceae | Juglans regia | Common Walnut | - | High hmdb.ca |
| Amaranthaceae | Beta vulgaris var. vulgaris | Swiss Chard | - | High hmdb.ca |
| Vitaceae | Vitis vinifera | Grape | Fruit | - |
Note: "High" indicates that the source mentions a significant presence without specifying the exact concentration. DW = Dry Weight, FW = Fresh Weight.
Alternative Biosynthetic Routes to this compound
In plants and microorganisms, the primary route for the synthesis of aromatic compounds, including this compound, is the shikimate pathway. ffhdj.commdpi.com This pathway produces the aromatic amino acid phenylalanine, which serves as the central precursor for a vast array of secondary metabolites through the subsequent phenylpropanoid pathway. nih.govwikipedia.org
The biosynthesis of this compound is a multi-step process branching from the core phenylpropanoid pathway. The journey begins with the conversion of phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov A series of enzymatic hydroxylations and methylations then converts cinnamic acid into other hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, ferulic acid, and ultimately sinapic acid. wikipedia.org
This compound is synthesized from these hydroxycinnamic acid intermediates. Specifically, the synthesis can proceed through the methylation of sinapic acid. nih.gov Another described route involves the derivation from phenylalanine by β-oxidation. nih.gov While the shikimate and phenylpropanoid pathways constitute the fundamental framework, the specific enzymatic conversions of intermediates like ferulic acid and sinapic acid represent the direct routes to this compound. Additionally, this compound can be released into the environment as a product of lignin degradation, a major structural component of plant cell walls. nih.gov
Distribution and Occurrence of this compound in Biological Systems
This compound is a widespread phenolic compound found throughout the plant kingdom and in various products derived from natural sources.
This compound is present in a diverse range of plants, from common fruits and vegetables to medicinal herbs. Qualitative analyses have identified its presence in olives, grapes, dates, walnuts, pumpkins, and radishes. ffhdj.comffhdj.com It is also found in various cereals like wheat and maize, and leafy greens such as lettuce. nih.gov
Quantitative studies have been conducted on several plant species to determine the concentration of this compound. For instance, a comparative analysis of 26 medicinal plants found that the highest content was in the leaf extracts of the Asteraceae family, with concentrations ranging from 0.782 to 5.078 mg per gram of dry weight. nih.gov The herb Leucas lavandulifolia has also been reported to contain a significant amount of this compound. ijper.org
Table 1: Quantitative Analysis of this compound in Select Plant Sources
| Plant Family | Plant Species | Content |
|---|---|---|
| Asteraceae | Various species (leaf extract) | 0.782 - 5.078 mg/g DW |
| Lamiaceae | Leucas lavandulifolia | Good amount reported |
As a consequence of its widespread distribution in plants, this compound is a component of many foods and beverages. It is found in fruits, vegetables, cereals, nuts, spices, and processed products like wine and vinegar. hmdb.cafoodb.ca
The Phenol-Explorer database provides detailed quantitative data on the presence of this compound in a wide array of food products. Alcoholic beverages, including red wine, beer, and various spirits, contain measurable amounts. Cereal flours from maize and oat are also sources. Among fruits, olives and dates are known to contain this compound. phenol-explorer.eu
Table 2: this compound Content in Various Food Matrices (mg/100g or mg/100mL Fresh Weight)
| Food Group | Food Item | Mean Content | Min Content | Max Content |
|---|---|---|---|---|
| Alcoholic Beverages | Wine, Red | 0.27 mg/100 ml | 0.00 mg/100 ml | 2.33 mg/100 ml |
| Alcoholic Beverages | Beer, Ale | 0.11 mg/100 ml | 0.06 mg/100 ml | 0.18 mg/100 ml |
| Alcoholic Beverages | Walnut, liquor | 3.12 mg/100 ml | 2.36 mg/100 ml | 3.58 mg/100 ml |
| Cereals and Products | Oat, refined flour | 0.20 mg/100 g | 0.20 mg/100 g | 0.20 mg/100 g |
| Cereals and Products | Maize, refined flour | 0.09 mg/100 g | 0.09 mg/100 g | 0.09 mg/100 g |
| Fruits | Olives, ripe | 0.44 mg/100 g | 0.44 mg/100 g | 0.44 mg/100 g |
| Fruits | Date | 0.31 mg/100 g | 0.31 mg/100 g | 0.31 mg/100 g |
| Nuts | Walnut, common | 0.13 mg/100 g | 0.13 mg/100 g | 0.13 mg/100 g |
| Spices and Herbs | Rosemary, dried | 0.69 mg/100 g | 0.69 mg/100 g | 0.69 mg/100 g |
| Vegetables | Onion, red | 0.23 mg/100 g | 0.23 mg/100 g | 0.23 mg/100 g |
Data sourced from Phenol-Explorer database. phenol-explorer.eu
Honey is another natural product where this compound is consistently found. Its presence in honey is due to the collection of nectar from various plants by bees. nih.gov this compound is classified as a hydroxybenzoic acid, one of the main subgroups of phenolic acids found in honey. nih.govmdpi.com
Pharmacological Activities and Molecular Mechanisms of Syringic Acid
Antioxidant Mechanisms of Syringic Acid
This compound (SA), a naturally occurring phenolic acid, demonstrates significant antioxidant properties through a multi-faceted approach. nih.govfrontiersin.org Its mechanisms of action include the direct scavenging of harmful free radicals, the enhancement of the body's endogenous antioxidant defense systems, and the reduction of oxidative stress markers. frontiersin.orgnih.gov
Free Radical Scavenging Capabilities: DPPH, HO•, HOO•, NO, and NO2 Radical Modulation
This compound is an effective scavenger of various reactive oxygen species (ROS) and reactive nitrogen species (RNS). frontiersin.orghueuni.edu.vn Its capacity to neutralize these damaging molecules is a primary contributor to its antioxidant profile. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a standard method for evaluating free-radical scavenging, confirms this compound's potent antioxidant activity. ui.ac.id
Theoretical and experimental studies have elucidated its effectiveness against specific radicals. This compound shows excellent scavenging activity against the hydroperoxyl radical (HOO•) and the nitrogen dioxide radical (NO2) in polar environments. hueuni.edu.vn In aqueous solutions at physiological pH, its scavenging activity for HOO• is reported to be 1.53 times higher than that of ascorbic acid. hueuni.edu.vn Research has also shown its ability to inhibit nitric oxide (NO), NO2, and nitrate (B79036) (NO3) levels, further underscoring its role in mitigating nitrosative stress. hueuni.edu.vnnih.gov
| Radical Species | Scavenging Efficacy of this compound | Reference |
| HOO• | koverall = 1.53 × 10⁸ M⁻¹ s⁻¹ (in water) | hueuni.edu.vn |
| NO₂ | koverall = 1.98 × 10⁸ M⁻¹ s⁻¹ (in water) | hueuni.edu.vn |
| DPPH | Demonstrates strong radical scavenging activity | ui.ac.id |
| NO, NO₂, NO₃ | Inhibits levels in biological systems | nih.gov |
Modulation of Endogenous Antioxidant Systems: Nrf-2 Pathway Activation, SOD, CAT, GSH Enhancement
Beyond direct scavenging, this compound bolsters the body's intrinsic antioxidant defenses. frontiersin.org A key mechanism is the activation of the Nuclear factor-erythroid related factor 2 (Nrf-2) signaling pathway. nih.govresearchgate.net Nrf-2 is a critical transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. nih.govresearchgate.net By activating the Nrf-2/HO-1 signaling pathway, this compound enhances cellular resistance to oxidative stress. nih.govnih.gov
This activation leads to an increase in the levels and activity of crucial endogenous antioxidant enzymes. nih.gov Studies have consistently shown that treatment with this compound results in elevated levels of:
Superoxide (B77818) Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. nih.govmums.ac.ir
Catalase (CAT): An enzyme that facilitates the decomposition of hydrogen peroxide into water and oxygen. nih.govmums.ac.ir
Glutathione (B108866) (GSH): A vital antioxidant that can neutralize free radicals and detoxify harmful compounds. This compound has been shown to restore depleted GSH levels in models of oxidative stress. nih.govphcogres.com
| Endogenous Antioxidant | Effect of this compound | Key Pathway | References |
| Nrf-2 | Activation | Nrf-2/HO-1 Signaling | nih.govresearchgate.netnih.gov |
| Superoxide Dismutase (SOD) | Enhanced activity/levels | - | nih.govmums.ac.ir |
| Catalase (CAT) | Enhanced activity/levels | - | nih.govmums.ac.ir |
| Glutathione (GSH) | Increased levels | - | nih.govphcogres.com |
Attenuation of Oxidative Stress Markers (e.g., TBARS, H2O2)
One of the most common markers is lipid peroxidation, often measured as Thiobarbituric Acid Reactive Substances (TBARS) or malondialdehyde (MDA). mums.ac.irnih.gov Research demonstrates that this compound treatment significantly decreases the levels of TBARS and MDA in tissues subjected to oxidative insults. mums.ac.irnih.gov Furthermore, it reduces the accumulation of hydrogen peroxide (H2O2), a key reactive oxygen species. nih.gov In one study on lettuce plants under arsenic stress, this compound treatment led to a decrease in H2O2 accumulation by up to 19.5% compared to the stressed group. nih.gov
Anti-inflammatory Effects of this compound
This compound possesses potent anti-inflammatory properties, which are intricately linked to its antioxidant activities. nih.govfrontiersin.org It exerts these effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators that are central to the inflammatory response. nih.govnih.gov
Modulation of Inflammatory Pathways and Mediators: NF-κB, JAK-STAT Signaling
This compound's anti-inflammatory action is largely attributed to its ability to inhibit two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway. nih.govnih.gov
NF-κB Pathway: NF-κB is a primary transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. mdpi.com this compound has been shown to suppress the activation of the NF-κB pathway, thereby downregulating the inflammatory cascade. nih.govresearchgate.netnih.gov
JAK-STAT Pathway: This pathway is crucial for signaling from cytokine receptors to the nucleus, playing a significant role in immunity and inflammation. mdpi.com Studies have demonstrated that this compound can inhibit the JAK-STAT signaling pathway. nih.govnih.gov For instance, in a model of hepato-testicular inflammation, this compound significantly reduced the expression of key components of this pathway, including JAK1 and STAT1, as well as their regulators, SOCS1 and PIAS1. nih.govresearchgate.net
Impact on Pro-inflammatory Markers (e.g., TNF-α, IFN-γ, IL-6)
By inhibiting the NF-κB and JAK-STAT pathways, this compound effectively reduces the production and release of key pro-inflammatory cytokines. nih.gov Research has documented significant decreases in several of these markers following this compound administration.
Tumor Necrosis Factor-alpha (TNF-α): A major cytokine involved in systemic inflammation. This compound has been observed to significantly lower TNF-α levels in both liver and testicular tissues in experimental models. nih.gov In one study, it decreased hepatic TNF-α by up to 41.61% and testicular TNF-α by up to 59.98%. nih.gov
Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammatory responses. This compound treatment has been shown to cause a substantial reduction in IL-6 concentrations. nih.govdovepress.com The same study noted a decrease in hepatic IL-6 by up to 46.89% and testicular IL-6 by up to 60.58%. nih.gov
Interferon-gamma (IFN-γ): A cytokine critical for innate and adaptive immunity that can also promote inflammation. This compound has been found to enhance levels of IFN-γ in certain contexts, expressing a modulatory anti-inflammatory response. nih.gov
| Pro-inflammatory Marker | Effect of this compound | Pathway(s) Involved | References |
| Tumor Necrosis Factor-alpha (TNF-α) | Significant Decrease | NF-κB, JAK-STAT | nih.govnih.gov |
| Interleukin-6 (IL-6) | Significant Decrease | NF-κB, JAK-STAT | nih.govdovepress.com |
| Interferon-gamma (IFN-γ) | Modulates Levels | - | nih.gov |
Regulation of COX-2 and iNOS Expression
This compound has demonstrated notable anti-inflammatory effects through its ability to modulate key inflammatory enzymes. nih.gov Research indicates that it can significantly decrease the levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov The expression of both iNOS and the COX-2 gene is controlled by the transcription factor NF-κB. nih.gov In studies involving methyl cellosolve-induced inflammation in rats, treatment with this compound led to a significant reduction in the levels of COX-2, iNOS, and NF-κB in both liver and testis tissues. nih.gov Similarly, in lipopolysaccharide (LPS)-challenged RAW 264.7 macrophage cells, an extract rich in this compound was found to downregulate the expression of iNOS and COX-2. nih.gov This regulatory action on iNOS and COX-2 is a key mechanism behind the anti-inflammatory properties of this compound. nih.govnih.gov
Anticancer Activities of this compound
This compound, a naturally occurring phenolic compound, has garnered significant attention for its multifaceted anticancer properties. ffhdj.comnih.gov It exhibits a range of pharmacological effects, including anti-proliferative, apoptotic, and chemo-sensitizing activities against various cancer cells. ffhdj.comtandfonline.com Studies have shown that this compound can modulate numerous cellular processes and signaling pathways involved in cancer progression, such as cell proliferation, apoptosis, inflammation, and angiogenesis. nih.govtandfonline.comnih.gov Its potential as a chemotherapeutic candidate is supported by its ability to target cancer cells selectively while showing minimal cytotoxicity to normal cells. tandfonline.comtandfonline.com
Inhibition of Cell Proliferation and Induction of Apoptosis in Cancer Cell Lines
A hallmark of this compound's anticancer activity is its ability to inhibit the growth of cancer cells and trigger programmed cell death, or apoptosis. mdpi.com This effect has been observed across a variety of cancer cell lines, including those for colorectal, gastric, oral, and ovarian cancers. tandfonline.comnih.govnih.govnih.gov
In human colorectal cancer cells (SW1116 and SW837), this compound demonstrated a time- and dose-dependent inhibition of cell growth, with IC50 values ranging from 0.95 to 1.2 mg/mL. tandfonline.com Similarly, in human oral squamous cell carcinoma cells (SCC131), it was found to suppress cell proliferation and induce apoptosis. nih.govresearchgate.net Studies on gastric cancer cells (AGS) also revealed that this compound suppressed their growth in a dose-dependent manner, with morphological changes indicative of an increased number of dead cells. nih.govfrontiersin.org The mechanism often involves the generation of intracellular reactive oxygen species (ROS), which leads to DNA damage and triggers the apoptotic process. mdpi.comnih.govnih.gov
| Cancer Cell Line | Finding | Reference |
|---|---|---|
| Human Colorectal Cancer (SW1116) | IC50: 0.95–1.15 mg/mL (time-dependent) | tandfonline.com |
| Human Colorectal Cancer (SW837) | IC50: 1.13–1.2 mg/mL (time-dependent) | tandfonline.com |
| Human Gastric Cancer (AGS) | Dose-dependent suppression of cell growth | nih.govfrontiersin.org |
| Oral Squamous Cell Carcinoma (SCC131) | Suppressed cell proliferation and induced apoptosis | nih.govresearchgate.net |
| Human Ovarian Cancer (PA-1) | Substantially suppressed cell proliferation in a dose-dependent manner | nih.gov |
Modulation of Apoptotic Pathways: Caspase-3, Caspase-9, PARP, p53, BCL-2
This compound induces apoptosis by modulating key proteins in the mitochondrial-mediated (intrinsic) apoptotic pathway. nih.govnih.gov Research has consistently shown its ability to upregulate pro-apoptotic proteins while downregulating anti-apoptotic ones. nih.govnih.govnih.gov
In gastric cancer cells, this compound treatment led to an enhanced regulation of caspase-3 and caspase-9, which are crucial executioner and initiator caspases, respectively. nih.govnih.gov It also increased the cleavage of Poly (ADP-ribose) Polymerase (PARP), a hallmark of apoptosis. nih.govnih.gov Concurrently, the expression of the anti-apoptotic protein BCL-2 was decreased. nih.govnih.gov Interestingly, the tumor suppressor protein p53 was also found to be downregulated in this specific cell line. nih.govnih.gov
Similar effects were observed in oral squamous cell carcinoma cells, where this compound increased the expression of caspase-3, caspase-9, and the pro-apoptotic protein Bax, while decreasing the level of BCL-2. nih.govresearchgate.net In human ovarian cancer cells, the apoptosis-mediated activity was also mediated through the upregulation of caspase-3, caspase-9, and Bax, and the downregulation of Bcl-2. nih.gov This modulation of apoptotic regulatory proteins confirms that this compound's mechanism involves steering cancer cells towards programmed cell death. nih.govnih.gov
| Cancer Cell Line | Upregulated Proteins | Downregulated Proteins | Reference |
|---|---|---|---|
| Gastric Cancer (AGS) | Caspase-3, Caspase-9, PARP | p53, BCL-2 | nih.govnih.gov |
| Oral Squamous Cell Carcinoma (SCC131) | Caspase-3, Caspase-9, Bax, mutant p53 | BCL-2 | nih.govresearchgate.net |
| Human Ovarian Cancer (PA-1) | Caspase-3, Caspase-8, Caspase-9, Bax | Bcl-2 | nih.gov |
Regulation of Oncogenic Transcription Factors
This compound exerts part of its anticancer effects by modulating the activity of oncogenic transcription factors, which are critical drivers of tumor development and progression. nih.govtandfonline.com One of the key targets is the Nuclear Factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals. nih.govtandfonline.com In human colorectal cancer cells, this compound was found to significantly inhibit the DNA-binding activity of NF-κB. tandfonline.com
Another important target is the Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov In human ovarian cancer cells, this compound significantly inhibits the expression of STAT3. nih.gov The compound has also been shown to modulate signaling pathways that influence transcription factors, such as the AKT/mTOR pathway in gastric cancer cells. nih.govnih.gov By regulating these powerful transcription factors and associated pathways, this compound can interfere with multiple processes essential for cancer cell survival and proliferation, including angiogenesis, cell cycle progression, and inflammation. nih.govtandfonline.com
Effects on Chemo-sensitivity in Cancer Cells
A significant aspect of this compound's therapeutic potential is its ability to sensitize cancer cells to conventional chemotherapeutic drugs. tandfonline.comtandfonline.com This chemo-sensitizing activity has been demonstrated in human colorectal cancer cells, where this compound markedly increased their sensitivity to a variety of standard drugs with diverse mechanisms of action. tandfonline.comtandfonline.com
When combined with this compound, the efficacy of drugs such as camptothecin, 5-fluorouracil (B62378) (5FU), doxorubicin, taxol, vinblastine, vincristine, and amsacrine (B1665488) was substantially enhanced. tandfonline.com The sensitization ratio was particularly high for 5FU (20,000-fold) and taxol (3,134-fold). tandfonline.com This suggests that this compound may help overcome drug resistance, a major challenge in cancer therapy. nih.gov The ability of this compound to enhance chemo-sensitivity is likely linked to its capacity to inhibit molecular targets that are commonly associated with drug resistance mechanisms. tandfonline.com
| Chemotherapeutic Drug | Sensitization Ratio Increase | Reference |
|---|---|---|
| 5-Fluorouracil (5FU) | 20,000-fold | tandfonline.com |
| Taxol | 3,134-fold | tandfonline.com |
| Vinblastine | 1,000-fold | tandfonline.com |
| Camptothecin | 500-fold | tandfonline.com |
| Doxorubicin | 210-fold | tandfonline.com |
| Vincristine | 130-fold | tandfonline.com |
| Amsacrine | 107-fold | tandfonline.com |
Investigations in Pre-clinical Cancer Models (e.g., colorectal tumors, hepatocellular carcinoma)
The anticancer effects of this compound have been validated in pre-clinical animal models, particularly for colorectal and liver cancers. In a study using rats with 1,2-dimethylhydrazine (B38074) (DMH)-induced colorectal cancer, oral administration of this compound resulted in a statistically significant reduction in both tumor volume and incidence compared to the control group. mdpi.comnih.gov This was the first study to demonstrate the in vivo growth inhibitory effect of orally administered this compound on colorectal tumors in rats. nih.gov
In the context of liver cancer, studies have explored this compound's effects on hepatocellular carcinoma. It has been shown to have a cytotoxic effect on the human hepatoma HepG2 cell line, suggesting its potential as an agent in anticancer research for liver cancer. ffhdj.commakhillpublications.co In animal models of chronic liver injury, which can be a precursor to hepatocellular carcinoma, this compound administration suppressed collagen accumulation and inhibited the activation of hepatic stellate cells, which are central to liver fibrogenesis. researchgate.net Furthermore, in a rat model of hepatocellular carcinoma, the combination of transarterial embolization (TAE) with cinnamic acid derivatives, which share structural similarities with this compound, enhanced the therapeutic effectiveness, causing a significant reduction in tumor volumes. nih.gov
Impact on AKT/mTOR Signaling Pathway in Cancer Cells
This compound has demonstrated potential as a chemotherapeutic candidate through its interaction with key cellular signaling pathways involved in cancer progression. frontiersin.org Research on human gastric cancer cell lines (AGS) has shown that this compound can induce apoptosis and suppress inflammation by modulating the AKT/mTOR signaling pathway. frontiersin.orgnih.gov The introduction of this compound to these cancer cells inhibited the development of inflammatory mediators through the regulation of this pathway. frontiersin.org
In this context, this compound treatment led to a dose-dependent induction of apoptosis, which was facilitated by the enhanced regulation of pro-apoptotic proteins such as caspase-3, caspase-9, and Poly ADP-ribose Polymerase (PARP). nih.govresearchgate.net Conversely, it decreased the expression of the anti-apoptotic protein BCL-2. nih.govresearchgate.net The study also observed that this compound-treated cells exhibited increased intracellular Reactive Oxygen Species (ROS) and a loss of mitochondrial membrane potential, which are hallmarks of induced apoptosis. nih.govresearchgate.net By suppressing the AKT/mTOR pathway, this compound effectively inhibited cancer cell proliferation and inflammation, highlighting its potential in cancer therapy. frontiersin.orgnih.gov
| Molecular Target/Process | Effect of this compound | Outcome | Reference |
|---|---|---|---|
| AKT/mTOR Signaling | Inhibition/Regulation | Suppression of cancer cell proliferation and inflammation | frontiersin.org |
| Apoptosis | Induction | Increased cancer cell death | nih.gov |
| Caspase-3, Caspase-9, PARP | Upregulation | Promotion of the apoptotic cascade | researchgate.net |
| BCL-2 | Downregulation | Inhibition of anti-apoptotic mechanisms | researchgate.net |
| Intracellular ROS | Enhancement | Induction of oxidative stress leading to apoptosis | nih.gov |
Antidiabetic Potential of this compound
This compound is a naturally occurring phenolic compound that has garnered significant attention for its wide range of therapeutic properties, including potent antidiabetic effects. nih.govffhdj.comffhdj.com Found in various plants, fruits, and vegetables, it has been shown in numerous preclinical studies to effectively manage symptoms and complications associated with diabetes. nih.govnih.govmdpi.com Its therapeutic action is attributed to the presence of methoxy (B1213986) groups on its aromatic ring, which allows it to modulate enzyme activity and various transcription factors involved in diabetes. nih.govresearchgate.net Research indicates that this compound can lower blood glucose levels, improve insulin (B600854) secretion, and mitigate diabetes-induced damage to organs like the heart, liver, and kidneys. mdpi.commums.ac.ir
One of the key antidiabetic actions of this compound is its ability to normalize high blood sugar levels. ajbls.com Studies in alloxan-induced diabetic rats have demonstrated that oral administration of this compound can significantly decrease plasma glucose levels. mdpi.comcapes.gov.br This antihyperglycemic effect is also evidenced by a reduction in glycated hemoglobin (HbA1c), a marker of long-term glucose control. ajbls.com
Furthermore, diabetes is often associated with abnormal levels of glycoproteins, which contribute to the development of diabetic complications. This compound has been shown to effectively address these abnormalities. mdpi.comcapes.gov.br In experimental diabetic models, treatment with this compound restored the altered levels of plasma and tissue glycoprotein (B1211001) components to a near-normal state. mdpi.comresearchgate.net This suggests that this compound not only helps in controlling hyperglycemia but also ameliorates the associated metabolic dysfunctions concerning glycoproteins. capes.gov.br
This compound exerts a positive influence on insulin dynamics and glucose metabolism. ffhdj.com It has been shown to enhance plasma insulin levels in diabetic rats. mums.ac.irajbls.com This effect is believed to stem from its ability to augment insulin secretion from the pancreatic beta-cells. ajbls.comresearchgate.net Evidence for this includes the observation of increased levels of C-peptide, a byproduct of proinsulin conversion to insulin, following this compound treatment. mdpi.comajbls.com
In addition to stimulating insulin release, this compound appears to improve how the body uses glucose. nih.gov It is thought to increase the consumption of glucose by peripheral tissues, which is a crucial step in maintaining glucose homeostasis. nih.gov Phenolic acids, in general, are proposed to regulate blood sugar after meals and reduce glucose intolerance by facilitating the insulin response. ajbls.com
This compound's antidiabetic effects are also mediated by its ability to modulate key enzymes involved in carbohydrate metabolism, particularly in the liver. ffhdj.comajbls.com In a diabetic state, the activity of enzymes involved in glycolysis (glucose breakdown for energy) is decreased, while the activity of enzymes in gluconeogenesis (glucose synthesis) is increased, contributing to high blood sugar. ajbls.com
| Metabolic Pathway | Enzyme | Effect of this compound | Reference |
|---|---|---|---|
| Glycolysis (Upregulated) | Hexokinase | Increases activity | ajbls.comajbls.com |
| Pyruvate kinase | Increases activity | ajbls.comajbls.com | |
| Gluconeogenesis (Downregulated) | Glucose-6-phosphatase | Decreases activity | ajbls.comajbls.comresearchgate.net |
| Fructose-1,6-bisphosphatase | Decreases activity | ajbls.comajbls.comresearchgate.net |
Neuroprotective Effects of this compound
This compound exhibits significant neuroprotective properties, making it a compound of interest for neurological complications associated with various conditions, including diabetes and cerebral ischemia. ffhdj.comnih.govresearchgate.net Its protective effects are largely linked to its potent antioxidant and anti-inflammatory activities. nih.govffhdj.com By scavenging free radicals and alleviating oxidative stress markers, this compound can help protect neurons from damage. nih.govnih.gov Studies have shown that it can reduce oxidative damage, apoptosis, and neurodegeneration in animal models. nih.gov For instance, in diabetic rats, this compound treatment was found to improve learning, memory, and movement deficiencies. nih.gov
A primary mechanism behind this compound's neuroprotective action is its ability to combat oxidative stress and support mitochondrial health in the nervous system. nih.gov Oxidative stress is a key factor in the development of diabetic neuropathy and other neurological disorders. nih.gov In studies using diabetic rats, this compound administration significantly reduced lipid peroxidation, a marker of oxidative damage, in the brain, spinal cord, and sciatic nerve. nih.govnih.gov Similarly, in a model of cerebral ischemia, it decreased levels of intracellular reactive oxygen species (ROS) and malondialdehyde (MDA), another indicator of oxidative stress. spandidos-publications.com
Beyond its direct antioxidant role, this compound also influences mitochondrial biogenesis and function, which is crucial for the high energy demands of neuronal cells. nih.govnih.gov In the brains of diabetic rats, this compound significantly upregulated the mRNA expression of PGC-1α and NRF-1, which are master regulators of mitochondrial biogenesis and energy metabolism. nih.govnih.govresearchgate.net This was accompanied by an increase in the mitochondrial DNA to nuclear DNA (mtDNA/nDNA) ratio in the brain and spinal cord, indicating an increase in mitochondrial mass. nih.govnih.govresearchgate.net Furthermore, this compound helped preserve the mitochondrial membrane potential in neuronal cells under ischemic conditions. spandidos-publications.com This regulation of mitochondrial biogenesis and function represents a key aspect of its neuroprotective capacity. nih.govnih.gov
| Mechanism | Specific Effect of this compound | Neurological Model | Reference |
|---|---|---|---|
| Modulation of Oxidative Stress | Reduced lipid peroxidation (MDA levels) | Diabetic Rats (Brain, Sciatic Nerve, Spinal Cord) | nih.govnih.gov |
| Reduced ROS and MDA; Increased SOD activity | Cerebral Ischemia (Hippocampal Neurons) | spandidos-publications.com | |
| Modulation of Mitochondrial Mass & Function | Upregulated mRNA expression of PGC-1α and NRF-1 | Diabetic Rats (Brain) | nih.govnih.gov |
| Increased mtDNA/nDNA ratio (mitochondrial mass) | Diabetic Rats (Brain, Spinal Cord) | nih.govnih.govresearchgate.net | |
| Increased mitochondrial membrane potential | Cerebral Ischemia (Hippocampal Neurons) | spandidos-publications.com |
Protection Against Cerebral Ischemia
This compound has demonstrated significant neuroprotective effects in the context of cerebral ischemia, an injury caused by restricted blood flow to the brain. Research indicates that the therapeutic benefits of this compound in ischemic events are largely attributed to its ability to counteract oxidative stress and reduce neuronal degeneration. nih.gov In animal models of brain ischemia, treatment with this compound led to a notable reduction in oxidative damage. nih.gov
The mechanisms underlying this protection involve the modulation of key biochemical markers. Following an ischemic event, levels of superoxide dismutase (SOD) and nuclear respiratory factor 1 (NRF-1) typically decrease; however, treatment with this compound was found to increase these levels. nih.gov Conversely, the level of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, which increases after ischemia, was reduced following this compound administration. nih.gov Furthermore, this compound treatment effectively decreased the levels of caspase-3 and caspase-9, which are key mediators of apoptosis (programmed cell death) that are elevated during ischemia. nih.gov These findings suggest that this compound helps preserve neuronal integrity by mitigating oxidative stress and inhibiting apoptotic pathways. nih.govspandidos-publications.com A related compound, syringin (B1682858), has also been shown to protect against cerebral ischemia/reperfusion injury by decreasing cerebral damage and reducing neuroinflammation. nih.govphcog.com
Attenuation of Neuroinflammation (e.g., in Alzheimer's disease models)
This compound exhibits potent anti-inflammatory properties that are particularly relevant in neurodegenerative conditions like Alzheimer's disease (AD), where neuroinflammation is a key pathological feature. caringsunshine.comresearchgate.net In rat models of AD induced by aluminum chloride (AlCl3), this compound supplementation demonstrated a significant ability to alleviate neuroinflammation and stabilize neurobehavioral impairments. colab.wsresearchgate.net
The primary mechanism for this effect is the downregulation of pro-inflammatory signaling pathways. Studies have shown that this compound treatment can assuage the overexpression of key inflammatory proteins. colab.wsresearchgate.net Specifically, it reduces the expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a pivotal transcription factor that governs the inflammatory response. colab.wsresearchgate.net This, in turn, leads to a decrease in the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). colab.wsresearchgate.net By modulating these inflammatory markers, this compound helps to reduce the chronic neuroinflammatory state associated with AD models. caringsunshine.comcolab.wsresearchgate.net Its antioxidant properties also contribute to its neuroprotective effects. caringsunshine.com
Table 1: Effects of this compound on Neuroinflammatory and Ischemic Markers
Antimicrobial Properties of this compound
This compound is recognized for its broad-spectrum antimicrobial activity, demonstrating efficacy against various bacteria and fungi. ffhdj.comffhdj.com This property adds to its diverse pharmacological profile and suggests its potential application in combating microbial infections.
Antibacterial and Antifungal Mechanisms
The antimicrobial mechanisms of phenolic compounds like this compound are multifaceted. A primary mode of action involves the disruption of microbial cell integrity. mdpi.com These compounds can interfere with the cell wall and membrane, leading to increased permeability and leakage of essential intracellular components, which ultimately compromises the microbe's viability. mdpi.com
Furthermore, this compound can inhibit critical metabolic processes within the microbial cell. mdpi.com This includes impeding the activity of essential enzymes, thereby disrupting metabolic pathways necessary for growth and survival. mdpi.com In terms of its antifungal properties, this compound has been shown to be particularly effective, exhibiting fungitoxic effects against certain pathogens. For instance, it has been found to be very fungitoxic to Ganoderma boninense, inhibiting its growth even at low concentrations. researchgate.net
Cardioprotective Effects of this compound
This compound exerts significant cardioprotective effects, primarily through its potent antioxidant and anti-inflammatory activities. ffhdj.comffhdj.commdpi.com It has shown promise in mitigating cardiac damage in various experimental models, including diabetic cardiomyopathy and isoproterenol-induced myocardial infarction. mdpi.comnih.govnih.gov
In models of diabetic cardiomyopathy, this compound treatment provides protective effects by reducing lipid peroxidation and protein carbonylation in cardiac tissue, which are direct consequences of oxidative stress. mdpi.comnih.gov In cases of chemically-induced myocardial infarction (e.g., by isoproterenol), pre-treatment with this compound has been shown to avert myocardial damage. nih.gov This is evidenced by a decrease in the serum levels of cardiac marker enzymes such as creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH). nih.gov Additionally, this compound lowers the levels of pro-inflammatory cytokines like TNF-α and IL-6, which are involved in the inflammatory response following cardiac injury. nih.gov The compound also enhances the heart's endogenous antioxidant system by significantly raising the content of glutathione (GSH) and the activities of other antioxidant enzymes. nih.gov
**Table 3: Cardioprotective Effects of this compound**
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Cardioprotective Effects of this compound
Inhibition of Adipogenesis and Promotion of Lipolysis
This compound demonstrates a dual-action mechanism that both prevents the formation of new fat cells and promotes the breakdown of existing stored fat.
Inhibition of Adipogenesis: Adipogenesis is the process by which preadipocytes differentiate into mature, lipid-storing adipocytes. This compound has been shown to suppress this differentiation process in a concentration-dependent manner. nih.govtandfonline.comresearchgate.net Studies using 3T3-L1 preadipocytes, a common cell line model for studying adipogenesis, revealed that treatment with this compound inhibits the maturation of these precursor cells. nih.govtandfonline.comresearchgate.net A key aspect of this inhibition occurs during the early stages of differentiation, specifically by hindering mitotic clonal expansion, a critical step where preadipocytes proliferate before beginning to accumulate lipids. nih.govtandfonline.comresearchgate.net
At the molecular level, the anti-adipogenic effect of this compound is linked to its ability to down-regulate key transcription factors that orchestrate fat cell development. These master regulators include:
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) : A primary driver of adipogenesis. tmrjournals.com
CCAAT/enhancer-binding proteins (C/EBPα) : Works in concert with PPARγ to activate genes responsible for the adipocyte phenotype. researchgate.net
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) : A transcription factor that controls the expression of genes involved in lipid biosynthesis. tmrjournals.comnih.gov
By inhibiting these transcription factors, this compound effectively disrupts the signaling cascade required for preadipocytes to become mature fat cells. tmrjournals.com
Table 1: Effects of this compound on Adipogenesis and Lipolysis
| Activity | Target Process/Molecule | Observed Effect of this compound |
|---|---|---|
| Inhibition of Adipogenesis | Preadipocyte Differentiation | Suppressed in a concentration-dependent manner nih.govtandfonline.comresearchgate.net |
| Mitotic Clonal Expansion | Inhibited nih.govresearchgate.net | |
| PPARγ & SREBP-1c | Expression/activity is inhibited tmrjournals.com | |
| Promotion of Lipolysis | Triglyceride Production | Reduced nih.govtandfonline.comresearchgate.net |
Reduction of Lipid Accumulation and ROS Accumulation in Adipocytes
Beyond influencing the lifecycle of fat cells, this compound also directly impacts the contents of mature adipocytes by reducing stored lipids and mitigating oxidative stress.
Reduction of Lipid Accumulation: A defining characteristic of mature adipocytes is the accumulation of lipids in the form of cytoplasmic lipid droplets. Treatment with this compound leads to a significant reduction in this lipid accumulation. nih.govresearchgate.net This effect is visually confirmed in laboratory settings through Oil Red O staining, a method used to quantify intracellular lipid content, which shows a dose-dependent decrease in staining intensity in this compound-treated cells. nih.govtandfonline.comresearchgate.net This reduction in stored fat is a direct consequence of the dual effects of inhibiting adipogenesis and lipogenesis while simultaneously promoting lipolysis. nih.govresearchgate.net
Reduction of ROS Accumulation in Adipocytes: Adipocytes, particularly in nutrient-excess conditions, can become significant sources of reactive oxygen species (ROS), leading to oxidative stress. researchgate.net this compound exhibits potent antioxidant activity within these cells, effectively attenuating ROS accumulation. nih.govresearchgate.net The compound works by modulating the cellular antioxidant system in two primary ways:
Enhancing Endogenous Antioxidants: this compound treatment significantly improves the levels of key intracellular antioxidants, including glutathione (GSH), and boosts the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). researchgate.netffhdj.comresearchgate.net These enzymes are the body's primary defense against harmful reactive oxygen species. researchgate.net
Inhibiting ROS Production: The compound has been shown to inhibit the expression of NADPH oxidase 4 (NOX4), a major enzymatic source of ROS in adipocytes. researchgate.net By decreasing the activity of this pro-oxidant enzyme, this compound directly reduces the rate of ROS generation. researchgate.net
This comprehensive antioxidant action suggests that this compound can mitigate the oxidative stress associated with dysfunctional adipose tissue. nih.govresearchgate.net
Table 2: Effects of this compound on Adipocyte Content
| Activity | Target Molecule/Process | Observed Effect of this compound |
|---|---|---|
| Lipid Accumulation | Intracellular Triglycerides | Reduced nih.govresearchgate.net |
| ROS Accumulation | Reactive Oxygen Species (ROS) | Attenuated nih.govresearchgate.net |
| Glutathione (GSH) | Levels Improved researchgate.net | |
| Superoxide Dismutase (SOD) | Activity Promoted researchgate.netresearchgate.net | |
| Catalase (CAT) | Activity Promoted researchgate.netresearchgate.net |
Analytical Methodologies for Syringic Acid Quantification in Research
Chromatographic Techniques for Syringic Acid Analysis
Chromatography separates chemical mixtures into individual components, allowing for their identification and quantification. For this compound, reverse-phase HPLC is the most common approach, valued for its high resolution and efficiency. HPTLC offers a complementary technique, providing advantages in terms of sample throughput and cost-effectiveness.
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It relies on a liquid mobile phase that carries the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analyte with the stationary and mobile phases.
The development of a robust HPLC method for this compound quantification involves a systematic process of optimizing chromatographic conditions to achieve a reliable separation. Once developed, the method must be validated to ensure its performance is suitable for its intended purpose. Validation is typically performed according to the International Council for Harmonisation (ICH) guidelines, which establish the method's linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). proquest.comrjptonline.orgresearchgate.net
Linearity: This is established by analyzing a series of standard solutions of this compound at different concentrations. The resulting peak areas are plotted against concentration, and a linear relationship, demonstrated by a high correlation coefficient (r² > 0.99), indicates the method's ability to provide results that are directly proportional to the analyte concentration within a specific range. ijpsonline.comcore.ac.uk For instance, linearity for this compound has been established in ranges such as 1–1000 ppm and 0.25–20 µg/mL. ijpsonline.comcore.ac.uk
Accuracy: Accuracy is determined through recovery studies, where a known amount of this compound is added to a sample matrix and then analyzed. The percentage of the added analyte that is measured (the recovery) indicates the accuracy of the method. Recoveries for this compound are typically expected to be in the range of 98-102%. ijpsonline.comcore.ac.uk
Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (%RSD) of a series of measurements. Low %RSD values (typically <2%) indicate high precision. journalijar.com
Specificity: This ensures that the peak corresponding to this compound is free from interference from other components in the sample matrix. ijpsonline.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. journalijar.compjps.pk These values are crucial for determining the sensitivity of the method. For this compound, LOD and LOQ values have been reported in the ranges of 0.15-0.46 µg/mL and 0.42-2.47 µg/mL, respectively. pjps.pk
| Validation Parameter | Typical Acceptance Criteria | Reported Findings for this compound |
|---|---|---|
| Linearity (r²) | > 0.99 | 0.995 - 0.999 core.ac.ukpjps.pk |
| Accuracy (% Recovery) | 98 - 102% | 95.8 - 103.1% core.ac.ukpjps.pk |
| Precision (% RSD) | < 2% | < 3.34% ijpsonline.compjps.pk |
| LOD (µg/mL) | Signal-to-Noise Ratio ~3:1 | 0.15 - 0.46 journalijar.compjps.pk |
| LOQ (µg/mL) | Signal-to-Noise Ratio ~10:1 | 0.42 - 2.47 journalijar.compjps.pk |
The choice of stationary phase (column chemistry) and mobile phase is critical for achieving optimal separation in HPLC. phenomenex.comchromatographytoday.com For this compound, a polar compound, reversed-phase (RP) chromatography is the most widely used mode.
Column Chemistries: The most common stationary phase for this compound analysis is C18 (octadecylsilane) bonded to silica (B1680970) particles. ijpsonline.comnih.gov This non-polar stationary phase provides effective retention for phenolic acids through hydrophobic interactions. sepscience.com Examples of columns used in published methods include Waters Symmetry C18, Cosmosil C18, and Intersil ODS-3 C18. journalijar.compjps.pkresearchgate.net The choice of column depends on factors like particle size, column length, and specific bonding technology, which influence efficiency and resolution. chromatographytoday.com
Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and a less polar organic solvent, such as methanol (B129727) or acetonitrile. phenomenex.com To improve peak shape and ensure the acidic nature of this compound does not lead to peak tailing, the aqueous component of the mobile phase is usually acidified. mastelf.com This is commonly achieved by adding acids like acetic acid, formic acid, or phosphoric acid to maintain a low pH. journalijar.comresearchgate.netsielc.com Separation can be performed using either an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time), with gradient elution being particularly useful for complex samples containing multiple phenolic compounds. pjps.pkmastelf.com
| Column Chemistry | Mobile Phase Composition | Reference |
|---|---|---|
| Waters symmetry C18 (4.6 × 150 mm, 5 µm) | 30% methanol and 70% acetic acid solution (0.1%) | researchgate.net |
| Cosmosil C18 (250×4.6mm, 5μ) | 0.2% ortho-phosphoric acid: methanol (80:20) | journalijar.com |
| Shim-pack high performance liquid chromatography C18 (250×4.6 mm, 5 µm) | Methanol:water containing 0.2% ortho-phosphoric acid (20:80) | ijpsonline.com |
| Intersil ODS-3 C18 | Gradient of Acetonitrile and acidified water | pjps.pk |
| RP C18 | Methanol–water with 2% acetic acid (18:82, v/v) | nih.gov |
Following separation on the HPLC column, this compound must be detected. The most common method is UV-Vis spectrophotometry, as this compound possesses a chromophore that absorbs light in the ultraviolet range. ijpsonline.com
The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. The wavelength is typically set at or near the absorption maximum (λmax) of this compound to maximize the signal-to-noise ratio. Studies have reported a range of optimal wavelengths for this compound detection, commonly between 270 nm and 280 nm. journalijar.comakjournals.comrsc.org However, other wavelengths, such as 210 nm and 220 nm, have also been utilized, sometimes to allow for the simultaneous detection of other phenolic compounds in the same analytical run. ijpsonline.compjps.pk The sensitivity of the method, defined by the LOD and LOQ, is directly influenced by the detector's response at the chosen wavelength.
| Reported Detection Wavelength (nm) | Reference |
|---|---|
| 210 | pjps.pk |
| 220 | ijpsonline.com |
| 270 | journalijar.com |
| 272 | researchgate.net |
| 280 | akjournals.comrsc.org |
Validated HPLC methods are indispensable for pharmacokinetic (PK) and biodistribution studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system. researchgate.net To study the pharmacokinetics of this compound, researchers administer the compound to animal models and collect biological samples (e.g., blood, plasma, tissues) at various time points. nih.govresearchgate.net
The concentration of this compound in these samples is then determined using a validated HPLC method. nih.gov The resulting concentration-time data are used to calculate critical PK parameters, such as bioavailability, half-life (t½), maximum concentration (Cmax), and the area under the concentration-time curve (AUC). researchgate.net For instance, an HPLC method was used to study the pharmacokinetics and bioavailability of this compound in rabbits, revealing that its concentration-time curve fit a two-compartment open model with an absolute bioavailability of 86.27%. nih.govresearchgate.net Similarly, HPLC has been applied to determine the concentration of this compound in the plasma of rats and the tissues of mice to understand its distribution throughout the body. researchgate.net
HPTLC is a form of planar chromatography that offers a high-throughput and cost-effective alternative to HPLC for the quantification of this compound. proquest.comrjptonline.org The technique involves spotting the sample on a plate coated with a stationary phase (e.g., silica gel 60 F254). The plate is then placed in a chamber with a liquid mobile phase, which moves up the plate by capillary action, separating the components of the sample. nih.gov
For this compound, a common mobile phase consists of a mixture of toluene, ethyl acetate, and formic acid in various ratios (e.g., 7:3:0.5 v/v/v or 7:2.5:0.5 v/v/v). nih.govijper.org After development, the plate is dried, and quantification is performed by densitometric scanning at a specific wavelength, often 272 nm or 318 nm for this compound. nih.gov The method is validated according to ICH guidelines, similar to HPLC, to ensure its accuracy and precision. researchgate.netijper.org HPTLC has been successfully used for the simultaneous quantification of this compound and other compounds in plant extracts. nih.govijper.org In one study, the amount of this compound in an extract of Calendula officinalis was determined to be 5.22% w/w using a validated HPTLC method. proquest.comrjptonline.org
| Parameter | Reported Conditions/Findings | Reference |
|---|---|---|
| Stationary Phase | Pre-coated silica gel plates 60 F254 | nih.gov |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (7:2.5:0.5, v/v/v) | nih.gov |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (7:3:0.5) | ijper.org |
| Detection Wavelength | 272 nm and 318 nm | nih.gov |
| Rf Value | 0.5 ± 0.04 | nih.gov |
| Application Example | Quantification in Calendula officinalis (5.22% w/w) | proquest.comrjptonline.orgresearchgate.net |
Syringic Acid in Stress Physiology and Plant Biology Research
Role of Syringic Acid in Plant Stress Tolerance
This compound (SA) is integral to a plant's ability to withstand various forms of stress. It is recognized for its potent antioxidant properties and its involvement in stress signaling pathways, which collectively enhance plant resistance to stressors. nih.govnih.gov SA contributes to plant stress tolerance by regulating protein synthesis and stability, influencing growth factors, and modulating enzymatic activities within plant cells. nih.gov This phenolic compound is particularly effective in mediating the scavenging of harmful reactive oxygen species (ROS) that accumulate in plants under abiotic stress conditions. mdpi.com Furthermore, this compound is associated with protecting plants against pathogens, UV radiation, and general environmental stress. researchgate.net Its robust free radical scavenging capabilities are crucial in mitigating oxidative stress markers, thereby safeguarding cellular and tissue integrity. ffhdj.com Beyond its antioxidant functions, this compound also exhibits anti-inflammatory effects within plant systems. researchgate.netffhdj.com
Exogenous Application of this compound to Enhance Plant Resistance (e.g., Arsenic Stress)
The exogenous application of this compound has been explored as a strategy to bolster plant resistance to various stressors, particularly heavy metal toxicity. Studies have investigated the impact of different concentrations of this compound on plants subjected to challenging environmental conditions.
Arsenic Stress Mitigation in Lettuce: A notable study examined the effects of varying concentrations of this compound (SA1: 10 μM; SA2: 250 μM; SA3: 500 μM) on lettuce seedlings exposed to arsenic stress (100 μM). nih.govnih.gov Arsenic toxicity significantly impaired the growth and development of lettuce plants. nih.govnih.gov However, treatment with SA1 (10 μM) effectively mitigated the adverse effects of arsenic on plant growth and helped preserve the plant's water balance. nih.govnih.gov This optimal concentration of this compound (SA1) significantly reduced oxidative stress by enhancing the activities of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and peroxidase (POX). nih.govnih.gov Additionally, SA1 was successful in maintaining the glutathione (B108866) (GSH) pool, while SA2 primarily promoted ascorbate (B8700270) (AsA) regeneration. nih.govnih.gov In contrast, higher concentrations of this compound, such as SA3 (500 μM), were found to adversely affect lettuce growth under both control and stress conditions. nih.gov
Lead Stress Amelioration in Tomato: Exogenous application of this compound has also demonstrated efficacy in alleviating lead (Pb) toxicity in tomato ( Solanum lycopersicum L.) varieties. frontiersin.orgdntb.gov.uaresearchgate.netatauni.edu.tr This treatment led to increased plant growth and biomass, improved gas exchange characteristics, and enhanced antioxidant capacity in both the roots and shoots of the plants. frontiersin.orgdntb.gov.uaatauni.edu.tr this compound application was observed to decrease the levels of oxidative stress indicators, including malondialdehyde (MDA), hydrogen peroxide (H2O2) initiation, and electrolyte leakage (EL) in tomato plants under lead stress. frontiersin.org
Table 1: Effects of Exogenous this compound on Lettuce under Arsenic Stress
| Parameter | Arsenic (100 μM) | SA1 (10 μM) + Arsenic | SA2 (250 μM) + Arsenic | SA3 (500 μM) + Arsenic |
| Growth Reduction | 56.7% Decrease | Mitigated | Mitigated | 39.5% Decrease |
| Water Content Reduction | 7.39% Decrease | Preserved | Preserved | Not specified |
| Osmotic Potential Reduction | 26.2% Decrease | Not specified | Not specified | Not specified |
| Photosynthesis | Reduced | Significantly Improved | Milder Benefits | No Reduction |
| H2O2 Content Increase | 47.3% Increase | Reduced | Not specified | Not specified |
| Lipid Peroxidation Increase | 33.4% Increase | Reduced | Not specified | Not specified |
| SOD Activity | Reduced | Enhanced | Not specified | Not specified |
| POX Activity | Reduced | Enhanced | Not specified | Not specified |
| GSH Pool | Reduced | Maintained | Not specified | Not specified |
| AsA Regeneration | Reduced | Not specified | Promoted | Not specified |
| Relative Growth Rate (RGR) | 56.8% Decrease | Alleviated Reduction | Alleviated Reduction | Further Reduction |
This compound's Influence on Plant Growth and Photosynthesis under Abiotic Stress
Under arsenic stress, a 10 μM concentration of this compound (SA1) significantly improved photosynthetic parameters in lettuce seedlings. nih.govnih.gov While a 250 μM concentration (SA2) offered milder benefits, a high concentration of 500 μM (SA3) did not mitigate the adverse effects of arsenic exposure on photosynthesis. nih.govnih.gov Arsenic stress itself led to a substantial reduction in lettuce growth by 56.7%, a decrease in water content by 7.39%, and a 26.2% reduction in osmotic potential in lettuce leaves. nih.govnih.gov Treatments with SA1 and SA2 were observed to enhance the relative growth rate (RGR) by 9% and 34%, respectively, compared to the control group. nih.gov Although arsenic stress dramatically decreased RGR by 56.8%, SA1 and SA2 treatments effectively alleviated a portion of this growth reduction. nih.gov Conversely, the highest concentration of SA (500 μM) resulted in an 18.9% decrease in growth in non-stressed lettuce and a 39.5% decrease under arsenic stress, indicating that excessive doses can be detrimental. nih.gov
In the context of lead (Pb) stress, exogenous application of this compound to tomato plants led to increases in various growth parameters, photosynthetic pigments, and gas exchange characteristics, demonstrating its positive impact on plant vigor under heavy metal stress. frontiersin.orgatauni.edu.tr
Interactions of this compound with Plant-Microbe Communication
This compound plays a role in the intricate communication networks between plants and soil microorganisms. It exhibits bioactive properties that influence the interactions between plants and bacteria. nih.gov Research indicates that this compound can modify the soil rhizosphere microbiota, thereby impacting plant-microbe communication. nih.gov
A study focusing on cucumber plants revealed that this compound hindered cucumber seedling growth and altered the composition of rhizosphere microbial communities. cabidigitallibrary.orgmdpi.comresearchgate.net Specifically, this compound led to a decrease in the richness, evenness, and diversity indices of the rhizosphere bacterial community. cabidigitallibrary.orgresearchgate.net However, it did not significantly influence these parameters for the fungal community, suggesting a differential impact on bacterial and fungal populations. cabidigitallibrary.orgresearchgate.net Furthermore, this compound increased rhizosphere soil dehydrogenase activity, microbial biomass carbon content, and the densities of bacterial 16S rRNA gene and fungal ITS rRNA gene. cabidigitallibrary.orgresearchgate.net Concurrently, it decreased the bacteria-to-fungi ratio at concentrations ranging from 0.02 to 0.2 μmol/g soil. cabidigitallibrary.orgresearchgate.net More detailed analysis showed that within the bacterial community, the relative abundance of Proteobacteria increased, while that of Firmicutes decreased, further highlighting the compound's selective influence on microbial types. nsf.gov It has also been noted that cucumber plants can accumulate this compound in the surrounding soil to levels that may contribute to "soil sickness." nsf.gov
Table 2: Influence of this compound on Cucumber Rhizosphere Microbial Communities
| Parameter | Effect of this compound (0.02 to 0.2 μmol/g soil) |
| Cucumber Seedling Growth | Inhibited cabidigitallibrary.orgresearchgate.net |
| Rhizosphere Soil Dehydrogenase Activity | Increased cabidigitallibrary.orgresearchgate.net |
| Microbial Biomass Carbon Content | Increased cabidigitallibrary.orgresearchgate.net |
| Bacterial 16S rRNA Gene Density | Increased cabidigitallibrary.orgresearchgate.net |
| Fungal ITS rRNA Gene Density | Increased cabidigitallibrary.orgresearchgate.net |
| Bacteria-to-Fungi Ratio | Decreased cabidigitallibrary.orgresearchgate.net |
| Rhizosphere Bacterial Community Richness | Decreased cabidigitallibrary.orgresearchgate.net |
| Rhizosphere Bacterial Community Evenness | Decreased cabidigitallibrary.orgresearchgate.net |
| Rhizosphere Bacterial Community Diversity | Decreased cabidigitallibrary.orgresearchgate.net |
| Rhizosphere Fungal Community Richness | No significant influence cabidigitallibrary.orgresearchgate.net |
| Rhizosphere Fungal Community Evenness | No significant influence cabidigitallibrary.orgresearchgate.net |
| Rhizosphere Fungal Community Diversity | No significant influence cabidigitallibrary.orgresearchgate.net |
| Proteobacteria Relative Abundance | Increased nsf.gov |
| Firmicutes Relative Abundance | Decreased nsf.gov |
Biotechnological and Industrial Applications of Syringic Acid in Research
Bioproduction of Syringic Acid through Engineered Systems
The conventional chemical synthesis of this compound often involves considerable equipment requirements, harsh reaction conditions, expensive catalysts, and the generation of numerous by-products fishersci.atfoodb.ca. In contrast, bioproduction offers a greener and more sustainable alternative, leveraging engineered biological systems for efficient synthesis fishersci.atuni.lu.
Whole-cell biocatalysis has emerged as a promising route for this compound production, offering advantages such as the natural ability of cells to produce and regulate enzymes, and avoiding the costly step of enzyme purification uni.lu. A notable biotransformation route for SA production has been designed and developed using engineered Escherichia coli whole cells fishersci.atfoodb.ca.
Researchers have constructed a multi-enzyme cascade reaction within E. coli for the biosynthesis of this compound from shikimic acid (SHA). This cascade involves several key enzymes: an endogenous shikimate kinase (AroL), a chorismate lyase (UbiC), a p-hydroxybenzoate hydroxylase mutant (PobA**) from Pseudomonas fluorescens, and an O-methyltransferase from Desulfuromonas acetoxidans (DesAOMT) fishersci.atfoodb.ca. DesAOMT is particularly crucial as it catalyzes the methyl transfer reaction on the meta-hydroxyl group of catechol analogues, enabling the transformation of gallic acid (GA) into this compound when S-adenosyl methionine (SAM) is used as a methyl donor fishersci.atfoodb.ca.
Optimizations of the metabolic system of the chassis cells have further enhanced the efficiency of SA biosynthesis. For instance, blocking the chorismate metabolism pathway improved SA production. Additionally, optimizing the supply of the cofactor NADPH led to a this compound titer of 133 μM (26.2 mg/L) fishersci.atfoodb.ca. This work represents a significant step towards a novel, environmentally friendly method for this compound biosynthesis fishersci.atfoodb.ca.
Enzymatic engineering plays a pivotal role in optimizing the bioproduction of this compound by fine-tuning enzyme properties such as activity, specificity, stability, and stereoselectivity nih.gov. Within the context of whole-cell biocatalysis, the strategic engineering of enzymes like DesAOMT is fundamental to the efficient conversion of precursors into this compound fishersci.atfoodb.ca.
Beyond direct this compound synthesis, enzymatic and metabolic engineering efforts have also been directed towards related compounds, such as syringin (B1682858), a plant-derived monolignol glucoside. By combining recombinant UGT72E3/E2 chimeras with genes enhancing metabolic flow through the phenylpropanoid pathway (e.g., F5H encoding ferulate 5-hydroxylase) and lignin (B12514952) biosynthesis transcriptional activators (e.g., MYB58), researchers have achieved significantly higher levels of syringin accumulation in transgenic Arabidopsis thaliana plants fishersci.com. While this pertains to a derivative, it illustrates the broader potential of enzymatic engineering to manipulate biosynthetic pathways for the production of valuable phenolic compounds.
This compound in Bioremediation Research
This compound holds significant importance in bioremediation research due to its ability to interact with microbial communities and stimulate the degradation of pollutants americanelements.comereztech.comfishersci.cametabolomicsworkbench.org. Studies have specifically investigated its stimulating role in the microbial degradation of herbicides, such as 4-chloro-2-methylphenoxyacetic acid (MCPA) fishersci.senih.gov.
Research findings indicate that the presence of this compound can significantly enhance MCPA removal from contaminated samples and lead to a greater number of genes responsible for phenoxy herbicide biodegradation, including tfdA-like genes fishersci.senih.gov. This suggests that the structural similarity between plant secondary metabolites like this compound and xenobiotics can result in higher micropollutant degradation rates fishersci.se.
The application of this compound has been shown to influence the bacterial community structure in soil, rhizosphere, and plant endosphere, promoting the growth of specific microbial groups. For example, in studies involving MCPA-contaminated soil, the addition of this compound led to the enrichment of β-proteobacteria such as Rhodoferax, Achromobacter, Burkholderia, and Cupriavidus fishersci.senih.gov. Furthermore, the co-application of MCPA and this compound enhanced the growth of Pseudomonas, Burkholderia, Sphingomonas, and Pandoraea in the rhizosphere, while this compound alone increased the occurrence of Pseudomonas in leaves nih.gov. This demonstrates this compound's potential to stimulate the degradative capabilities of bacterial communities, contributing to the detoxification of contaminated environments nih.gov.
This compound in Photocatalytic Ozonation and Laccase-Based Catalysis Research
This compound's properties make it relevant in advanced oxidation processes for environmental applications, specifically in photocatalytic ozonation and laccase-based catalysis research ereztech.comfishersci.cametabolomicsworkbench.org.
This compound has demonstrated photocatalytic ozonation activity under various operating conditions, particularly when titanium dioxide (TiO2) is employed as a photocatalyst ereztech.comresearchgate.net. This process is explored for the degradation of phenolic wastewaters researchgate.netontosight.ai. Comparative studies have indicated that photocatalytic ozonation exhibits higher efficiency in terms of ozone uptake compared to other less sophisticated oxidation systems, such as single ozonation, catalytic ozonation, or photo-ozonation researchgate.net. Optimal conditions for the degradation of phenolic compounds through this process have been identified, including a titanium dioxide concentration of 1.5 g L-1 and a pH of 6 researchgate.netontosight.ai.
In laccase-based catalysis, this compound serves as a crucial substrate for fungal laccase enzymes, highlighting its importance in bioremediation and the pulp industry americanelements.comereztech.comfishersci.cametabolomicsworkbench.org. Laccases, belonging to the blue multicopper oxidase family, catalyze the oxidation of various substrates, including phenols, by reducing molecular oxygen to water. Research has shown that this compound can be oxidized by laccases from sources such as Galerina sp. HC1 and Trametes versicolor, with kinetic parameters like Vmax and Km being determined through calorimetric studies.
Beyond degradation, this compound-based synthetic lignin polymers have been prepared using laccase-catalyzed polymerization, demonstrating its utility in material science. Furthermore, laccase-catalyzed polymerization of natural phenols, including this compound, has been investigated for the synthesis of polymeric dyes with potential applications, such as in hair dyeing. These diverse applications underscore the versatility of this compound in both environmental remediation and industrial synthesis through catalytic processes.
Future Research Perspectives and Methodological Considerations
Advanced in vivo and Clinical Investigations of Syringic Acid's Biological Activities
Future research on this compound should prioritize well-designed in vivo studies and progress toward clinical trials to validate the extensive preclinical findings. While numerous animal models have demonstrated the therapeutic potential of this compound in a variety of conditions, including diabetes, cardiovascular diseases, and neurodegenerative disorders, there is a notable lack of human clinical data. ffhdj.comresearchgate.net Advanced in vivo investigations should focus on long-term studies in animal models that more closely mimic human diseases. These studies will be crucial for understanding the chronic effects and potential therapeutic efficacy of this compound.
A critical next step is the initiation of human clinical trials. researchgate.netnih.gov These trials are essential to substantiate the health benefits suggested by preclinical research and to establish the compound's therapeutic relevance in humans. researchgate.net Key areas for clinical investigation include this compound's potential roles in managing metabolic syndrome, inflammatory conditions, and oxidative stress-related diseases. researchgate.net
Table 1: Selected in vivo studies demonstrating the biological activities of this compound.
| Area of Study | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Anti-diabetic Effects | Diabetic Rats | Alleviated pancreatic damage and promoted the regeneration of β-cells. | ffhdj.com |
| Neuroprotective Effects | Rat model of Alzheimer's disease | Demonstrated neuroprotective effects against oxidative stress-mediated neuroinflammation. | ffhdj.com |
| Cardioprotective Effects | Rat model of myocardial infarction | Exhibited cardioprotective effects by modulating various physiological processes. | ffhdj.com |
| Hepatoprotective Effects | Rats with acetaminophen-induced hepatotoxicity | Reduced lipid peroxidation markers and enhanced the activity of enzymatic antioxidants. | ffhdj.com |
| Anti-cancer Effects | Rats with colorectal tumors | Resulted in a significant decrease in tumor volume and incidence. | ffhdj.com |
| Anti-inflammatory Effects | Mice model of asthma | Suppressed inflammatory cells and markers, and enhanced antioxidant responses. | semanticscholar.orgnih.gov |
Comprehensive Mechanistic Studies on this compound's Therapeutic Effects
A deeper understanding of the molecular mechanisms underlying the therapeutic effects of this compound is paramount for its development as a therapeutic agent. nih.gov While current research has identified its potent antioxidant and anti-inflammatory properties, further detailed mechanistic studies are necessary. nih.govfrontiersin.org
Future investigations should aim to elucidate the specific signaling pathways and molecular targets modulated by this compound. nih.govfrontiersin.org It is known to mitigate oxidative stress by scavenging free radicals and activating the KEAP1/NRF2 pathway. nih.govfrontiersin.org In terms of inflammation, it downregulates key mediators such as NF-κB, TLR4, HMGB1, MyD88, and TRAF6. nih.govfrontiersin.org The crosstalk between the NRF2, NF-κB, and PI3K/AKT pathways reveals its involvement in cellular processes like apoptosis and ferroptosis. nih.govfrontiersin.org
Further research should explore its influence on enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are integral to the inflammatory process. ffhdj.com Comprehensive studies will provide a more complete picture of its mechanism of action and could unveil new therapeutic applications.
Table 2: Key Mechanistic Pathways Influenced by this compound.
| Pathway/Mechanism | Effect of this compound | Therapeutic Implication | Reference |
|---|---|---|---|
| KEAP1/NRF2 Pathway | Activation | Enhanced endogenous antioxidant defenses. | nih.govfrontiersin.org |
| NF-κB Signaling | Downregulation | Inhibition of pro-inflammatory gene expression. | ffhdj.comnih.govfrontiersin.org |
| TLR4/MyD88/TRAF6 Axis | Inhibition | Reduction of inflammatory responses. | nih.govfrontiersin.org |
| PI3K/AKT Signaling | Modulation | Anti-apoptotic activities. | frontiersin.org |
| iNOS and COX-2 Enzymes | Inhibition | Attenuation of inflammation. | ffhdj.com |
Research on this compound Bioavailability and Metabolism in Complex Biological Systems
Despite its promising therapeutic properties, the clinical application of this compound is hindered by its limited bioavailability, which can be attributed to poor aqueous solubility and rapid elimination. nih.gov Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in complex biological systems is crucial for optimizing its therapeutic potential.
Pharmacokinetic studies in rabbits have shown an absolute bioavailability of 86.27%. ffhdj.com However, its bioavailability can be influenced by factors such as the route of administration and formulation. ffhdj.com To address these limitations, novel drug delivery systems are being explored. For instance, loading this compound onto TPGS liposomes and the development of self-microemulsifying drug delivery systems (SMEDDS) have been shown to enhance its oral bioavailability and in vivo antioxidant efficiency. ffhdj.comnih.govnih.gov
Future research should focus on developing and evaluating more advanced and targeted delivery systems to improve the bioavailability and therapeutic efficacy of this compound.
Exploration of this compound Interactions with Gut Microbiota
The gut microbiota plays a significant role in human health and disease, and emerging evidence suggests that this compound interacts with these microbial communities. nih.govacs.org As a product of the microbial metabolism of anthocyanins and other polyphenols, this compound's presence in the gut is influenced by diet. researchgate.net
Studies have shown that this compound can modulate the gut microbiota composition. For instance, in a mouse model of colitis, oral administration of this compound was found to enrich the abundance of beneficial bacteria such as Alistipes and norank_f__norank_o__Gastranaerophilales. nih.gov This modulation of the gut microbiota contributed to the alleviation of colonic inflammation. nih.govacs.org The effects of this compound were found to be similar to those of fecal microbiota transplantation in this model. nih.govacs.org
Further research is needed to fully understand the bidirectional relationship between this compound and the gut microbiota and how these interactions influence its therapeutic effects. nih.gov
Integration of Omics Technologies (Genomics, Epigenetics, Metabolomics) in this compound Research
The application of "omics" technologies, such as genomics, epigenetics, and metabolomics, offers a powerful approach to comprehensively understand the biological effects of this compound. mdpi.com These technologies can provide a global view of the molecular changes induced by this compound, helping to identify novel mechanisms of action and biomarkers of its efficacy.
Genomics and Epigenetics: These tools can be used to investigate how this compound influences gene expression and epigenetic modifications. For example, studies have shown that this compound can regulate the expression of genes involved in cell proliferation and apoptosis. mdpi.com There is also evidence that polyphenols can regulate miRNA expression, and this compound has been shown to promote osteoblast differentiation by targeting Smad7 through miR-21. nih.gov
Metabolomics: This approach can be used to identify and quantify the metabolic changes that occur in response to this compound administration. researchgate.net This can provide insights into its metabolic fate and its impact on various metabolic pathways. mdpi.com The integration of metabolomics with microbiome analysis is a novel approach to explore the specific mechanisms of polyphenols. mdpi.com
By integrating these omics technologies, researchers can build a more complete and systems-level understanding of how this compound exerts its therapeutic effects, paving the way for more targeted and effective therapeutic strategies. mdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sinapic acid |
| Gallic acid |
| Cyanidin-3-rutinoside |
| Cyanidin-3-glucoside |
| Cyanidin |
| Protocatechuic acid |
| Vanillic acid |
| Phloroglucinol aldehyde |
| Quercetin |
| Procyanidin B1 |
| Epigallocatechin gallate (EGCG) |
| Catechin |
| Caffeic acid |
| Ferulic acid |
| Chlorogenic acid |
| p-Coumaric acid |
| Allyl syringate |
| Octacosanoic acid |
| Octacosanol |
| Quinic acid |
| Rosmarinic acid |
| Nicotinamide |
| Alloxan |
| Isoproterenol |
| Acetaminophen |
| Doxorubicin |
| Methyl cellosolve |
| Aluminum chloride |
| Dextran sulfate sodium |
| Lipopolysaccharide (LPS) |
| Interferon-gamma (IFN-γ) |
| Ovalbumin |
Q & A
Q. What analytical techniques are commonly used to quantify syringic acid in plant extracts, and how can their accuracy be validated?
High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is the gold standard for quantifying this compound. Validation involves using external standards (e.g., gallic acid, vanillic acid) at varying concentrations to create calibration curves. Triplicate runs ensure precision, while spiking samples with known concentrations of this compound confirms recovery rates (≥90%). For reproducibility, parameters like retention time, peak area, and limit of detection (LOD) must be reported .
Q. How is this compound typically extracted from natural sources, and what factors influence yield optimization?
Ultrasonically assisted extraction (UAE) with hydroalcoholic solvents (e.g., ethanol-water mixtures) is widely used. Key variables include solvent-to-sample ratio (e.g., 10:1–30:1), temperature (25–90°C), and extraction time (5–45 minutes). Yield optimization employs response surface methodology (RSM) with a central composite design to model interactions between variables. For example, a 3.5:1 molar ratio of choline chloride-based solvent at 60°C for 25 minutes maximizes this compound recovery in bitter melon leaves .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate this compound’s hepatoprotective effects against chemical-induced carcinogenesis?
- Experimental Model : Use diethyl nitrosamine (DEN)-induced hepatocellular carcinoma (HCC) in rats (200 mg/kg single dose). Include control, DEN-only, this compound-treated (25 mg/kg), and positive control (e.g., 6-mercaptopurine) groups, with n=6 per group .
- Endpoints : Measure liver weight, histopathology (nodular hyperplasia, cellular expansion), and apoptosis markers (Bax, caspase-3 via immunohistochemistry). Blood biochemical markers (ALT, AST) validate hepatotoxicity reduction .
- Controls : Administer this compound alone (Group IV) to rule out intrinsic toxicity.
Q. What molecular mechanisms underlie this compound’s pro-apoptotic effects in cancer cells, and how can they be experimentally validated?
this compound upregulates pro-apoptotic proteins (Bax, cytochrome C, caspase-3) and downregulates anti-apoptotic Bcl-2. Validation methods:
- Western Blotting : Quantify protein expression in DEN-induced HCC liver tissues.
- Molecular Docking : Use Protein Data Bank (PDB) targets (e.g., 1AIE, 4QVF) to predict binding affinities. This compound shows strong binding with caspase-3 (binding energy: −7.2 kcal/mol) via hydrogen bonds (bond length: 2.1–2.8 Å) .
- siRNA Knockdown : Silence Bax or caspase-3 to confirm their necessity in this compound-induced apoptosis.
Q. How can response surface methodology (RSM) optimize this compound extraction parameters, and what statistical approaches validate model adequacy?
- Design : A three-level central composite design (CCD) tests four variables (e.g., solvent ratio, temperature) across 27 experimental points.
- Analysis : Fit data to a quadratic polynomial model (e.g., ).
- Validation : ANOVA evaluates model significance (p < 0.05), while R² (>0.90) and adjusted R² confirm goodness-of-fit. Lack-of-fit tests (p > 0.05) ensure model reliability .
Q. How do researchers reconcile conflicting data on this compound’s efficacy across different cancer models (e.g., liver vs. colorectal)?
- Comparative Analysis : Assess differences in dosing (e.g., 25 mg/kg in HCC vs. 50 µM in colorectal cancer in vitro), administration routes (oral vs. intraperitoneal), and model systems (rat vs. human cell lines) .
- Meta-Analysis : Pool data from ≥5 studies to calculate standardized mean differences (SMD) and heterogeneity (I² statistic). Sensitivity analysis identifies outlier studies.
- Mechanistic Studies : Test this compound’s interaction with tissue-specific receptors (e.g., hepatic PPAR-γ vs. colorectal EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
